4-ピリジルチアゾール-5-カルバルデヒド

説明

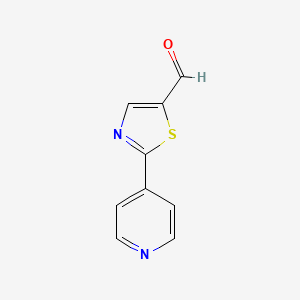

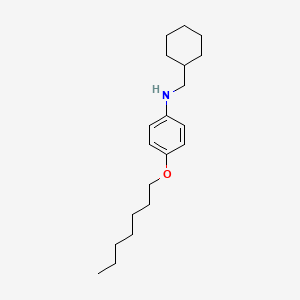

“2-(Pyridin-4-YL)thiazole-5-carbaldehyde” is a compound that belongs to the thiazole family. It is a light yellow solid with a molecular weight of 190.23 and a molecular formula of C9H6N2OS . The IUPAC name for this compound is 2-(4-pyridinyl)-1,3-thiazole-4-carbaldehyde .

Molecular Structure Analysis

The InChI code for “2-(Pyridin-4-YL)thiazole-5-carbaldehyde” is 1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“2-(Pyridin-4-YL)thiazole-5-carbaldehyde” is a light yellow solid with a molecular weight of 190.23 and a molecular formula of C9H6N2OS .科学的研究の応用

チアゾロ[4,5-b]ピリジンの合成

この化合物は、チアゾロ[4,5-b]ピリジンの合成に使用されます . これらは生物学的に関連するプリン生体異性体です そして、幅広い薬理学的活性を有することが報告されています .

抗酸化活性

この化合物を使用して合成できるチアゾロ[4,5-b]ピリジンは、高い抗酸化活性を示します . このため、酸化ストレスによって引き起こされる病気の治療に役立つ可能性があります。

抗菌活性

合成されたチアゾロ[4,5-b]ピリジンは、抗菌特性を持つことがわかりました . これは、新しい抗菌剤の開発における潜在的な使用を示唆しています。

除草活性

チアゾロ[4,5-b]ピリジンは、除草活性も示します . これは、雑草防除のための農業における潜在的な用途を示しています。

抗炎症活性

チアゾロ[4,5-b]ピリジンの抗炎症活性 は、炎症性疾患の治療における潜在的な用途を示唆しています。

抗真菌活性

チアゾロ[4,5-b]ピリジンは、抗真菌特性を持つことがわかりました . これは、真菌感染症の治療における潜在的な使用を示唆しています。

抗腫瘍活性

チアゾロ[4,5-b]ピリジンは、抗腫瘍活性を示します . これは、がん治療における潜在的な用途を示しています。

ヒスタミンH3受容体拮抗薬

チアゾロ[4,5-b]ピリジンのいくつかの代表は、ヒスタミンH3受容体拮抗薬として報告されています . これは、アレルギーや喘息の治療における潜在的な使用を示唆しています。

作用機序

Target of Action

Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii .

Mode of Action

For instance, Voreloxin binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks .

Biochemical Pathways

The interaction of thiazole derivatives with topoisomerase ii can result in dna double-strand breaks, leading to a g2 stop and ultimately, cell death .

Result of Action

The interaction of thiazole derivatives with topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

The action, efficacy, and stability of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, some compounds can be oxidized in a humid environment and should avoid prolonged exposure to air . Direct contact can cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate personal protective measures, such as gloves, goggles, and protective clothing, should be taken when using or handling this compound .

生化学分析

Biochemical Properties

2-(Pyridin-4-YL)thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which they are involved . Additionally, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Furthermore, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy and interactions with biomolecules . In in vitro studies, the stability of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde has been shown to be influenced by factors such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the impact of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde becomes more pronounced beyond a certain dosage .

Metabolic Pathways

2-(Pyridin-4-YL)thiazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism . This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, 2-(Pyridin-4-YL)thiazole-5-carbaldehyde can affect metabolite levels, leading to changes in the overall metabolic profile of cells.

特性

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPWEWURYDJIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670260 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21346-36-1 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline](/img/structure/B1389334.png)

![N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389336.png)

![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)

![N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389341.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)

![2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389344.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine](/img/structure/B1389345.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)

![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)